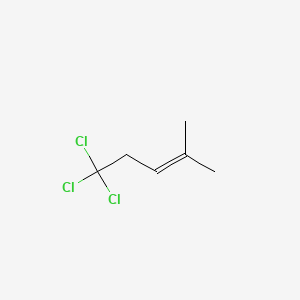
2-Pentene, 5,5,5-trichloro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5,5,5-trichloro-2-pentene is an organic compound characterized by the presence of a double bond and three chlorine atoms attached to the same carbon atom. This compound is a member of the alkenes family and exhibits unique chemical properties due to its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,5,5-trichloro-2-pentene typically involves the selective dehydration of 5,5,5-trichloro-2-methyl-2-pentanol. This process can be catalyzed by various acids or dehydrating agents under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of 2-Methyl-5,5,5-trichloro-2-pentene may involve large-scale dehydration processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: 2-Methyl-5,5,5-trichloro-2-pentene can undergo oxidation reactions, typically resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated compounds.
Substitution: The chlorine atoms in 2-Methyl-5,5,5-trichloro-2-pentene can be substituted by other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Substituted alkenes with different functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-5,5,5-trichloro-2-pentene has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5,5,5-trichloro-2-pentene involves its interaction with molecular targets through its double bond and chlorine atoms. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species.
Comparación Con Compuestos Similares
2-Methyl-2-pentene: Lacks the chlorine atoms, resulting in different reactivity and properties.
5,5,5-Trichloro-2-pentene: Similar structure but without the methyl group, leading to different chemical behavior.
2,3-Dichloro-2-pentene: Contains fewer chlorine atoms, affecting its reactivity and applications.
Uniqueness: 2-Methyl-5,5,5-trichloro-2-pentene is unique due to the combination of a double bond, a methyl group, and three chlorine atoms on the same carbon atom. This structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
61446-87-5 |
|---|---|
Fórmula molecular |
C6H9Cl3 |
Peso molecular |
187.5 g/mol |
Nombre IUPAC |
5,5,5-trichloro-2-methylpent-2-ene |
InChI |
InChI=1S/C6H9Cl3/c1-5(2)3-4-6(7,8)9/h3H,4H2,1-2H3 |
Clave InChI |
AOYBBWIUEUTNBL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(Cl)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


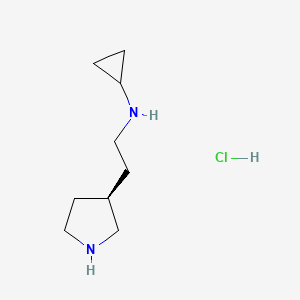
![(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate](/img/structure/B13948636.png)
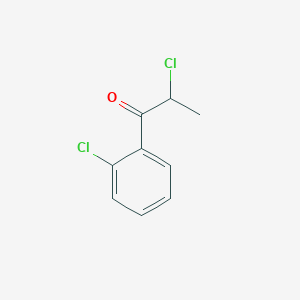
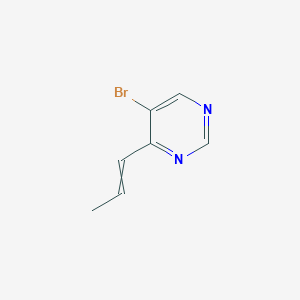
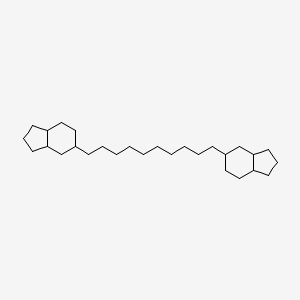
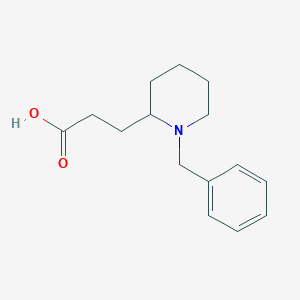
![2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile](/img/structure/B13948666.png)
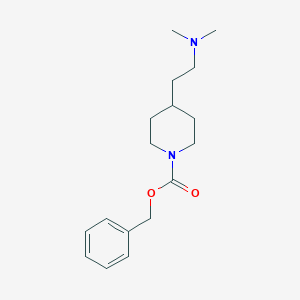

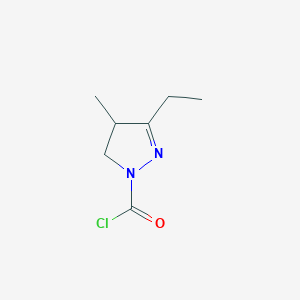
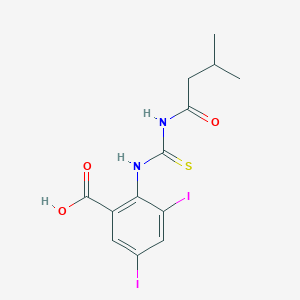
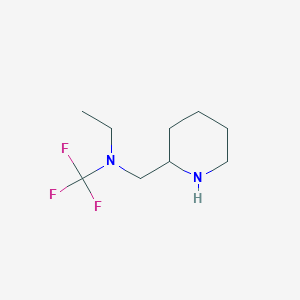
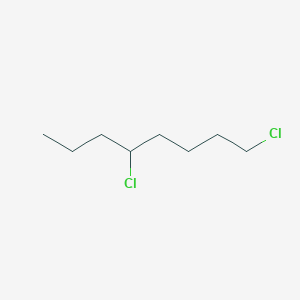
![1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13948715.png)
